molecular formula C7H9BrN2O B1523371 3-Bromo-2-ethoxypyridin-4-amine CAS No. 1232433-25-8

3-Bromo-2-ethoxypyridin-4-amine

Cat. No. B1523371
M. Wt: 217.06 g/mol
InChI Key: YKTXHCJQQHMORC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Storage : Keep in a dark place, sealed, and at a temperature range of 2-8°C .

Molecular Structure Analysis

The molecular structure of 3-Bromo-2-ethoxypyridin-4-amine consists of a pyridine ring with a bromine atom at position 3 and an ethoxy group at position 2. The nitrogen atom at position 4 bears an amino group .


Physical And Chemical Properties Analysis

  • Safety Information : Classified as a Warning substance (Hazard Statements: H302, H315, H319, H335). Precautions include avoiding inhalation, skin contact, and eye exposure .

Scientific Research Applications

Amination Reactions and Mechanistic Insights

  • The amination of 3-bromo-4-ethoxypyridine has been studied extensively, revealing that it yields 2-amino-4-ethoxypyridine as the chief product. This process likely involves intermediates such as 3,5-dibromo-4-ethoxypyridine and 5-bromo-4-ethoxy-2,3-pyridyne. Such studies contribute to our understanding of reaction mechanisms, particularly the role of pyridyne intermediates in the amination of bromo-derivatives of pyridines (Pieterse & Hertog, 2010).

Catalysis and Synthetic Applications

  • Research into the amination of aryl halides using copper catalysis demonstrated that bromopyridine could be efficiently converted into aminopyridine under mild conditions. This protocol is of significant interest for the synthesis of a variety of aryl halides, showcasing the utility of such bromo-derivatives in facilitating efficient and selective amination reactions (Lang et al., 2001).

Rearrangements and Novel Syntheses

  • Studies on the rearrangements during aminations of halopyridines have provided valuable insights into the complex dynamics of these reactions. For instance, the amination of 3-bromo-6-ethoxypyridine and 4-bromo-5-ethoxypyridine involves rearrangements that are thought to proceed via ethoxy derivatives of 3,4-pyridyne, highlighting the intricate pathways that can occur in the synthesis of amino derivatives (Pieterse & Hertog, 2010).

properties

IUPAC Name

3-bromo-2-ethoxypyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-2-11-7-6(8)5(9)3-4-10-7/h3-4H,2H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTXHCJQQHMORC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC(=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704635
Record name 3-Bromo-2-ethoxypyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-ethoxypyridin-4-amine

CAS RN

1232433-25-8
Record name 3-Bromo-2-ethoxy-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1232433-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-ethoxypyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-ethoxypyridin-4-amine
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-ethoxypyridin-4-amine
Reactant of Route 3
3-Bromo-2-ethoxypyridin-4-amine
Reactant of Route 4
Reactant of Route 4
3-Bromo-2-ethoxypyridin-4-amine
Reactant of Route 5
3-Bromo-2-ethoxypyridin-4-amine
Reactant of Route 6
Reactant of Route 6
3-Bromo-2-ethoxypyridin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.